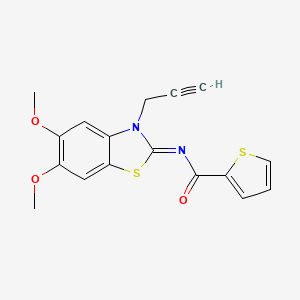

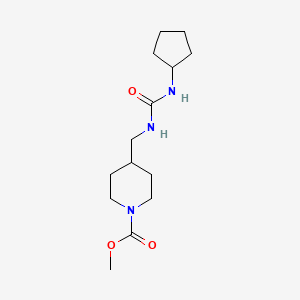

![molecular formula C11H8F3N3O2 B2554255 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861408-98-2](/img/structure/B2554255.png)

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. This particular compound contains a cyclopropyl group at the 5-position and a trifluoromethyl group at the 7-position of the pyrazolopyrimidine scaffold.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with trifluoromethyl-beta-diketones, as described in the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides . The cyclocondensation reactions catalyzed by titanium isopropoxide or boron trifluoride etherate can yield the desired pyrimidines in good yields . The synthesis of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles, which are key intermediates in the synthesis of related compounds, involves the reaction of 1,5-diarylpenta-1,4-dien-3-ones with aminoguanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate . Additionally, theoretical studies using methods like HF/6-31G(d) and B3LYP/6-31G(d) can provide optimized structure parameters and insights into the electronic properties of the molecule, such as HOMO and LUMO energies and molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including ring transformations and reactions with primary amines. For instance, the reaction of 5a-acetyl-6-ethoxycarbonyl-5a,6a-dihydro-6H-cyclopropa[e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with primary amines can yield different ring-transformed products . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazolopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the ring system. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic properties. The synthesis approach can also impact the purity and yield of the final product, as seen in the liquid-phase synthesis of combinatorial libraries based on the pyrazolopyrimidine scaffold .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A study by Liu et al. (2016) reported the synthesis of a compound related to 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

- Jismy et al. (2020) described an efficient synthesis method for various derivatives of the compound, including a concise methodology to create trifluoromethylated analogues of potent Pim1 kinase inhibitors (Jismy et al., 2020).

Antitumor Activities

- Research by Xin (2012) focused on the synthesis of a similar compound, investigating its antitumor activities and concluding that the compound displays good antitumor activities (Xin, 2012).

Photophysical Properties

- A study by Stefanello et al. (2022) explored the photophysical properties of a series of trifluoromethylated pyrazolo[1,5-a]pyrimidines, observing interesting results in both solid state and solution phases (Stefanello et al., 2022).

Biological and Medicinal Applications

- Shiota et al. (1999) reported on pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potent in vitro antagonistic properties against angiotensin II and their potential as oral antihypertensive agents (Shiota et al., 1999).

- Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines, aiming to develop new antimicrobial agents. Their study included an evaluation of the compounds' antimicrobial activities and molecular docking studies (Abdallah & Elgemeie, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQVWZLSOACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

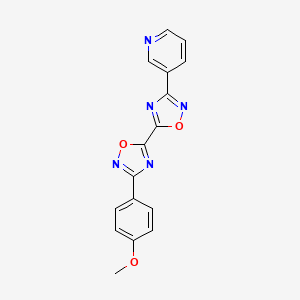

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

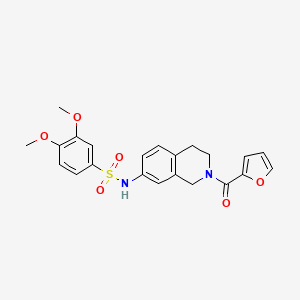

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

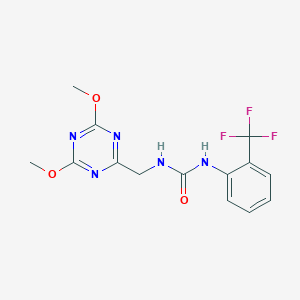

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)